![molecular formula C21H21N5O3 B2666752 N-(2-methoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1261019-69-5](/img/structure/B2666752.png)
N-(2-methoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H21N5O3 and its molecular weight is 391.431. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-methoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR). The compound is derived from a class of triazole and quinoxaline derivatives, which have been recognized for their diverse therapeutic applications.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial properties. They have shown effectiveness against various pathogens, including bacteria and fungi. For example, triazole derivatives have been reported to possess antibacterial activity with minimum inhibitory concentrations (MIC) as low as 0.046 µM against methicillin-resistant Staphylococcus aureus (MRSA) . The incorporation of electron-donating groups on the phenyl ring has been found to enhance this activity .
Anticancer Properties
The quinoxaline derivatives, particularly those substituted with triazole moieties, have demonstrated promising anticancer activities. Studies have shown that these compounds can inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . For instance, compounds derived from quinoxaline have displayed IC50 values ranging from 3.50 to 56.40 µM against specific cancer targets .
Anticonvulsant Effects
Recent studies have highlighted the anticonvulsant potential of triazole-containing compounds. Certain derivatives have been effective in models of seizure induction, showing significant protective effects . The structure-activity relationship suggests that modifications to the alkyl chain can influence the anticonvulsant efficacy.
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects in preclinical models. These effects are attributed to the inhibition of pro-inflammatory cytokines and pathways involved in inflammation .
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely related to its chemical structure. The following table summarizes key structural features and their corresponding biological activities:
Structural Feature | Activity Type | Observations |
---|---|---|
1,2,4-Triazole Nucleus | Antimicrobial | Enhanced activity with electron-donating groups |
Quinoxaline Core | Anticancer | Induces apoptosis and cell cycle arrest |
Alkyl Chain Length | Anticonvulsant | Longer chains may reduce activity |
Substituents on Phenyl Rings | Anti-inflammatory | Modifications can enhance or inhibit activity |
Case Study 1: Antimicrobial Efficacy
A study evaluated various triazole derivatives against a panel of bacterial strains. The results indicated that certain modifications led to increased potency against resistant strains compared to standard antibiotics like vancomycin . This highlights the potential for developing new antimicrobial agents based on this scaffold.
Case Study 2: Anticancer Activity
In vitro studies conducted on cancer cell lines demonstrated that quinoxaline derivatives exhibited significant cytotoxicity with IC50 values suggesting strong anticancer potential. These findings support further investigation into their mechanism of action and therapeutic applications in oncology .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The compound exhibits significant antibacterial properties, particularly against various strains of bacteria. Research indicates that derivatives of 1,2,4-triazoles, closely related to the compound , have shown efficacy against pathogens such as Staphylococcus aureus and Escherichia coli. For instance, compounds with similar triazole frameworks have been reported to possess minimum inhibitory concentrations (MICs) comparable to established antibiotics like gentamicin and ciprofloxacin .
Antiviral Properties
Quinoxaline derivatives have been investigated for their antiviral activities. A study highlighted the effectiveness of certain quinoxaline-based compounds against viral infections, showing promising results in inhibiting replication in vitro. The specific mechanism often involves interference with viral RNA synthesis or protein translation processes .
Anticancer Potential
The triazole and quinoxaline moieties present in the compound are known for their anticancer properties. Research has demonstrated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival. For example, derivatives have shown activity against various cancer cell lines, including breast and lung cancer cells .
Antibacterial Efficacy Study
In a recent study published in Medicinal Chemistry, researchers evaluated a series of triazole derivatives for their antibacterial activity against Pseudomonas aeruginosa. Compounds similar to N-(2-methoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide showed MIC values ranging from 0.5 to 10 μg/mL, indicating potent activity compared to standard treatments .
Antiviral Activity Against TMV
Another investigation focused on the antiviral properties of quinoxaline derivatives against Tobacco Mosaic Virus (TMV). The study found that certain compounds exhibited EC50 values lower than those of traditional antiviral agents, suggesting a strong potential for agricultural applications in crop protection against viral pathogens .
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c1-3-8-18-23-24-20-21(28)25(15-10-5-6-11-16(15)26(18)20)13-19(27)22-14-9-4-7-12-17(14)29-2/h4-7,9-12H,3,8,13H2,1-2H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLROZIWFRJDHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.